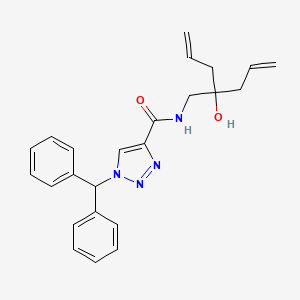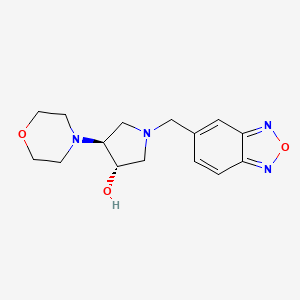![molecular formula C23H27NO3 B6024096 8-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B6024096.png)
8-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}quinoline, also known as TTQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biochemistry, and materials science.
作用機序
The exact mechanism of action of 8-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. In inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB signaling pathway.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant effects. It has also been shown to have neuroprotective effects by inhibiting oxidative stress and inflammation in the brain. In addition, this compound has been shown to have cardioprotective effects by reducing oxidative stress and improving cardiac function.
実験室実験の利点と制限
One of the main advantages of using 8-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}quinoline in lab experiments is its high selectivity and specificity for certain enzymes and signaling pathways. This makes it a valuable tool for studying the mechanisms of various biological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated and controlled in lab experiments.
将来の方向性
There are several future directions for the research on 8-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}quinoline. One direction is to further investigate its potential applications in medicine, particularly in the development of anti-cancer and anti-inflammatory drugs. Another direction is to explore its potential applications in materials science, particularly in the synthesis of new organic materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects, which will help to optimize its use in lab experiments and potential clinical applications.
合成法
8-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}quinoline can be synthesized through a multi-step process starting from 2-chloro-8-nitroquinoline. The first step involves the reaction of 2-chloro-8-nitroquinoline with 4-tert-butylphenol in the presence of a base such as potassium carbonate, resulting in the formation of 2-(4-tert-butylphenoxy)-8-nitroquinoline. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder or tin(II) chloride. The final step involves the reaction of the amino group with ethylene oxide to form the desired product, this compound.
科学的研究の応用
8-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}quinoline has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to have anti-inflammatory and anti-oxidant effects, making it a potential therapeutic agent for various inflammatory diseases. In biochemistry, this compound has been used as a fluorescent probe for detecting metal ions such as zinc and copper. In materials science, this compound has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers.
特性
IUPAC Name |
8-[2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-23(2,3)19-9-11-20(12-10-19)26-16-14-25-15-17-27-21-8-4-6-18-7-5-13-24-22(18)21/h4-13H,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCZNUDMNIHREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(3-chlorophenyl)amino]-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6024018.png)
![N-benzyl-6-(3-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6024038.png)
![4-{3-[(2-chlorobenzyl)amino]butyl}phenol](/img/structure/B6024045.png)
![1-acetyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-4-piperidinamine](/img/structure/B6024052.png)


![3-(3-{[7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}phenoxy)-N,N-dimethyl-1-propanamine](/img/structure/B6024072.png)
![1-[2-methoxy-4-({[2-(2-pyrazinyl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6024074.png)
![N-1-adamantyl-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6024075.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]adamantane-1-carboxamide](/img/structure/B6024078.png)
![N-[4-(isobutyrylamino)phenyl]-4-nitrobenzamide](/img/structure/B6024084.png)

![2-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)-1,3-benzoxazole](/img/structure/B6024099.png)
